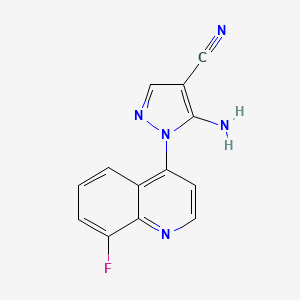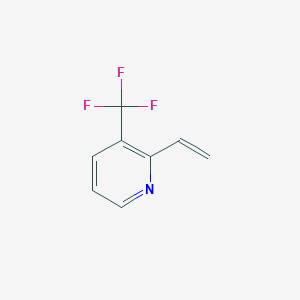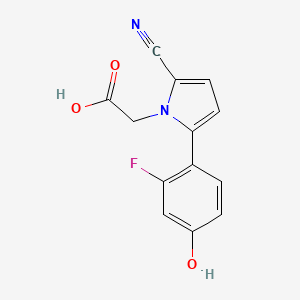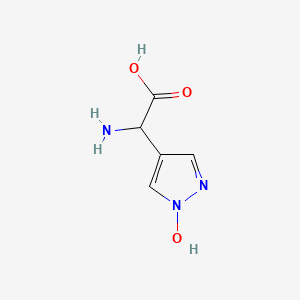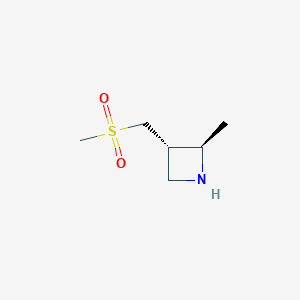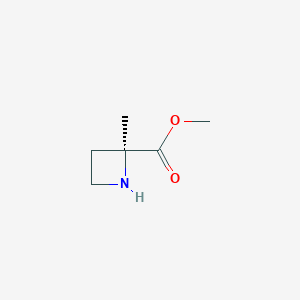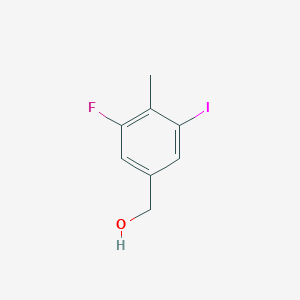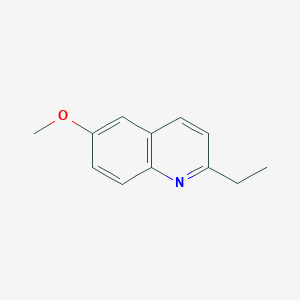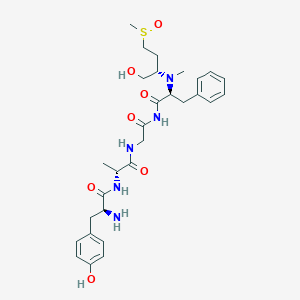
(2S)-N-(L-Tyrosyl-D-alanylglycyl)-2-(((2S)-1-hydroxy-4-(methylsulfinyl)butan-2-yl)(methyl)amino)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-N-(L-Tyrosyl-D-alanylglycyl)-2-(((2S)-1-hydroxy-4-(methylsulfinyl)butan-2-yl)(methyl)amino)-3-phenylpropanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of amino acids and a unique side chain, which may contribute to its biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Peptide Coupling: The initial step involves the coupling of L-tyrosine, D-alanine, and glycine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.
Side Chain Modification: The side chain containing the hydroxy and methylsulfinyl groups is introduced through a series of reactions, including oxidation and methylation
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated peptide synthesizers and large-scale reactors for the side chain modifications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methylsulfinyl groups. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the sulfinyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: The amino and hydroxy groups can participate in substitution reactions, where these groups are replaced by other functional groups. Reagents like thionyl chloride (SOCl2) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the sulfinyl group can produce a sulfide.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound can be studied for its potential interactions with enzymes and receptors. Its peptide backbone and side chain modifications may mimic natural substrates or inhibitors, making it useful in enzyme kinetics and binding studies.
Medicine
The compound’s potential medicinal
Propiedades
Fórmula molecular |
C29H41N5O7S |
|---|---|
Peso molecular |
603.7 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-2-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)33-29(40)25(16-20-7-5-4-6-8-20)34(2)22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,37,40)/t19-,22+,24+,25+,42?/m1/s1 |
Clave InChI |
PKMZOKPYGPSHPV-IQNHEXCWSA-N |
SMILES isomérico |
C[C@H](C(=O)NCC(=O)NC(=O)[C@H](CC1=CC=CC=C1)N(C)[C@@H](CCS(=O)C)CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C(=O)NCC(=O)NC(=O)C(CC1=CC=CC=C1)N(C)C(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


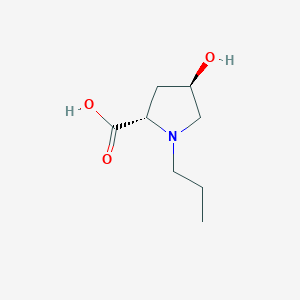
![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)

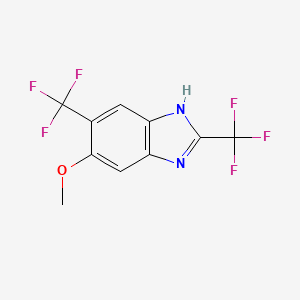
![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)
![2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)
